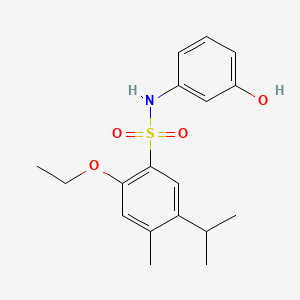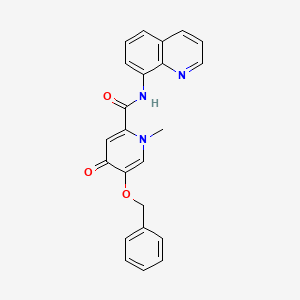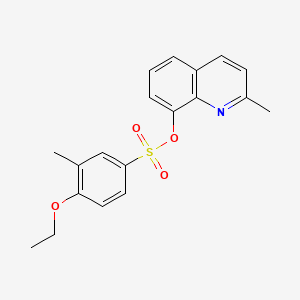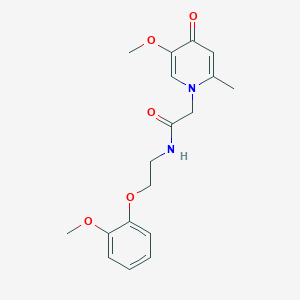
2-ethoxy-N-(3-hydroxyphenyl)-5-isopropyl-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(3-hydroxyphenyl)-5-isopropyl-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an ethoxy group, a hydroxyphenyl group, an isopropyl group, and a methylbenzenesulfonamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-hydroxyphenyl)-5-isopropyl-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Formation of the Ethoxy Group: This can be achieved through the reaction of an appropriate alcohol with an alkylating agent under basic conditions.
Introduction of the Hydroxyphenyl Group: This step involves the reaction of a phenol derivative with a suitable reagent to introduce the hydroxy group.
Addition of the Isopropyl Group: This can be done through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Formation of the Methylbenzenesulfonamide Group: This step involves the reaction of a methylbenzene derivative with a sulfonamide reagent under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-ethoxy-N-(3-hydroxyphenyl)-5-isopropyl-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of a nitro group can produce an amine.
Aplicaciones Científicas De Investigación
2-ethoxy-N-(3-hydroxyphenyl)-5-isopropyl-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying enzyme interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-N-(3-hydroxyphenyl)-5-isopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
2-ethoxy-N-(3-hydroxyphenyl)benzamide: This compound shares a similar structure but lacks the isopropyl and methylbenzenesulfonamide groups.
5-chloro-2-ethoxy-N-(3-hydroxyphenyl)benzamide: This compound includes a chloro group instead of the isopropyl group.
Uniqueness
2-ethoxy-N-(3-hydroxyphenyl)-5-isopropyl-4-methylbenzenesulfonamide is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H23NO4S |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
2-ethoxy-N-(3-hydroxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H23NO4S/c1-5-23-17-9-13(4)16(12(2)3)11-18(17)24(21,22)19-14-7-6-8-15(20)10-14/h6-12,19-20H,5H2,1-4H3 |
Clave InChI |
LQUUNKTXHCYDQN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372204.png)
![3-(1-Adamantyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372206.png)
![N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B13372220.png)
![5-phenyl-3-(3-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13372226.png)

![3-[(1-Adamantylsulfanyl)methyl]-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372234.png)
![14-methoxy-6-(2-methylphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B13372237.png)

![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372239.png)
![2-cyclohexyl-6,7-difluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-one](/img/structure/B13372244.png)
![9-(4-bromophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13372257.png)
![Ethyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B13372275.png)


